![molecular formula C29H33ClN4O4S B2488511 4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide CAS No. 439792-41-3](/img/structure/B2488511.png)
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals with complex molecular structures, involving quinazolinone and cyclohexane moieties, indicating its potential for diverse chemical reactivity and biological activity. The absence of direct studies on this compound necessitates an examination of similar structures to infer its synthesis methods, structural characteristics, chemical behaviors, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, cyclohexane-1,3-dione can react with substituted benzaldehydes and N-arylacetoacetamides under specific conditions to yield related quinazolinone derivatives (Gein, Kazantseva, & Kurbatova, 2011). Similar methodologies could potentially be adapted for the synthesis of the specified compound, with appropriate modifications to incorporate the unique substituents.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of nitrogen and oxygen atoms within the heterocyclic core, influencing their chemical reactivity and interaction with biological molecules. X-ray diffraction analysis has been used to confirm the structure of similar compounds, providing insights into their three-dimensional conformation and potential interaction sites (Bacchi, Costa, Della Ca', Gabriele, Salerno, & Cassoni, 2005).
Chemical Reactions and Properties
Quinazolinone derivatives engage in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative cyclization. These reactions are pivotal in modifying the compound's structure to enhance its biological activity or to introduce specific functional groups (Yasaei, Mohammadpour, Shiri, Tanbakouchian, & Fazelzadeh, 2019).
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Synthesis
Research on heterocyclic derivatives, such as those involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, highlights the versatility of these compounds in synthesizing various heterocycles with potential pharmaceutical applications. These reactions facilitate the synthesis of compounds with tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione structures in satisfactory yields, demonstrating the utility of these methods in creating complex molecules for further biological evaluation (Bacchi et al., 2005).
Antimicrobial Activity
A series of compounds with quinazolinone and thiazolidinone structures have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies provide a foundation for the development of new antimicrobial agents, highlighting the potential of quinazolinone derivatives in addressing resistant microbial strains (Desai et al., 2011).
Synthetic Methodologies
Research into the synthesis of novel heterocyclic compounds, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcases the development of new synthetic methodologies. These methods enable the efficient creation of molecules with potential for pharmacological testing, underlining the importance of innovative synthetic techniques in expanding the chemical space for drug discovery (Zaki et al., 2017).
Isocyanide Reactions
The palladium-catalyzed three-component reaction involving isocyanides illustrates the synthetic flexibility in constructing carboxamide and oxazole-containing compounds. Such reactions are pivotal for generating diversity in chemical structures, which is crucial for identifying lead compounds in drug discovery processes (Yasaei et al., 2019).
Novel Sulfanyl Compounds
The synthesis of novel conformationally constrained, masked cysteines demonstrates the creation of unique sulfanyl compounds. These molecules have implications for designing more stable and bioavailable drug candidates, reflecting the ongoing innovation in the field of medicinal chemistry (Clerici et al., 1999).
Propiedades
IUPAC Name |
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN4O4S/c30-23-8-2-4-10-25(23)32-26(35)18-39-29-33-24-9-3-1-7-22(24)28(37)34(29)17-19-11-13-20(14-12-19)27(36)31-16-21-6-5-15-38-21/h1-4,7-10,19-21H,5-6,11-18H2,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPWKTDSTCULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

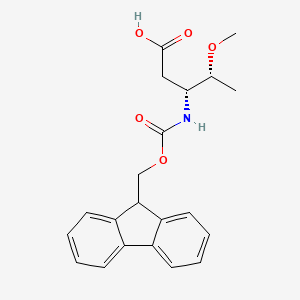
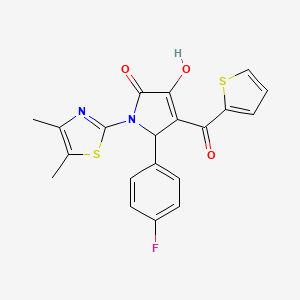
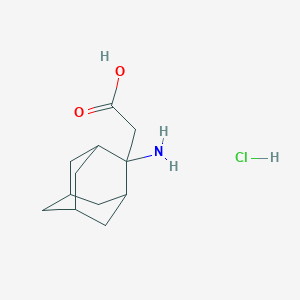
![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)
![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)
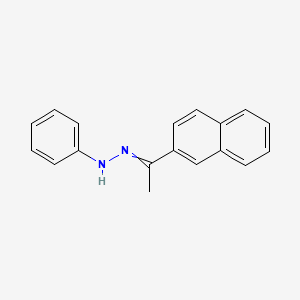
![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)
![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)
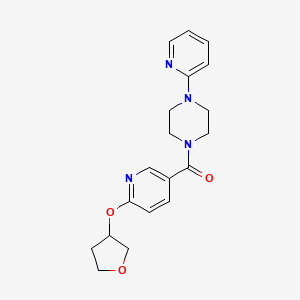
![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)
![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)
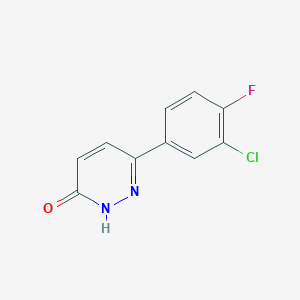
![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)